Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate
Description
tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a ketone group (3-oxo) and a tert-butyl carbamate protecting group. Its spirocyclic framework imparts conformational rigidity, which can enhance binding specificity in drug-target interactions. Commercial availability (e.g., via CymitQuimica at 95% purity) underscores its utility in high-throughput drug discovery .
Properties
IUPAC Name |
tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-11(16)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRKLSTZAIAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the base used is often triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butyl chloroformate in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic framework allows for a unique mode of binding, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Oxidation Steps: The target compound’s 3-oxo group may require selective oxidation, contrasting with 8-oxo analogs synthesized via MnO₂-mediated methods .
- Protection Strategies : Boc groups are universally employed, but reaction conditions (e.g., temperature, catalysts) vary significantly, affecting yields .
Physicochemical Properties
Key Observations :
- Crystallinity : Thia and diaza derivatives exhibit higher melting points due to enhanced intermolecular interactions (e.g., S···H or N–H bonds) .
- Solubility: The target compound’s ketone group may improve solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-polar thia analogs .
Data Tables
Table 1. Comparative Spectral Data (¹³C NMR)
Table 2. Commercial Availability and Pricing
Biological Activity
Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spiro compound with a molecular formula of and a molecular weight of 255.31 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 255.31 g/mol
- CAS Number : 1160246-89-8
- Structural Features : The compound contains a spirocyclic structure that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways relevant to disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might interact with specific receptors, affecting signal transduction pathways that regulate cellular responses.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For example, preliminary studies suggest IC50 values indicating significant inhibition of cell proliferation at micromolar concentrations.
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential applications in liver cancer therapy.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against oxidative stress induced by tert-butyl hydroperoxide (tBHP) in SH-SY5Y cells. The treatment resulted in reduced apoptosis markers and improved mitochondrial function, indicating protective effects against neurodegeneration.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antioxidant Properties : Compounds similar to tert-butyl 3-oxo derivatives have demonstrated the ability to scavenge free radicals effectively.
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
- Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and carboxylate protection. For example, tert-butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate can react with electrophilic intermediates (e.g., halogenated benzothiazoles) under anhydrous conditions in acetonitrile, using potassium carbonate as a base. Purification often involves flash chromatography (SiO₂, gradient elution with DCM/MeOH) .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : Proton and carbon NMR confirm spirocyclic connectivity and tert-butyl group presence.
- LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ peaks) and purity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use nitrile gloves, work in a fume hood, and avoid dust/aerosol formation.
- Storage : Keep containers tightly sealed in a dry, ventilated area at 2–8°C .
Q. What is the role of the tert-butyl group in its synthetic applications?
The tert-butyl group acts as a protecting group for amines or carboxylates, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this spirocyclic compound?
Density Functional Theory (DFT) calculations model electron distribution at the 3-oxo moiety, predicting nucleophilic attack sites. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
Q. What strategies improve low yields in multi-step syntheses involving this compound?
- Optimized reaction conditions : Increase temperature (e.g., 80°C in acetonitrile) or extend reaction time (e.g., 60 hours).
- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency.
- Purification : Replace silica gel chromatography with preparative HPLC for polar byproducts .
Q. How does stereochemistry influence its biological activity?
The cis/trans configuration of the spirocyclic system affects binding to chiral biological targets. For example, cis-8-amino derivatives show higher affinity for Ras protein isoforms due to spatial alignment with active-site residues .
Q. How can crystallographic data contradictions be resolved?
Q. What analytical approaches address discrepancies in reported physical properties (e.g., melting point)?
- Differential Scanning Calorimetry (DSC) : Determines phase transitions.
- Thermogravimetric Analysis (TGA) : Measures thermal stability. Note: Some studies omit physical data due to compound hygroscopicity or decomposition .
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
As a spirocyclic scaffold, it serves as a rigid core for fragment libraries. Surface Plasmon Resonance (SPR) screens its binding to target proteins (e.g., kinases), followed by structure-guided elongation with functional groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
